molecular formula C18H10Br2 B1284212 2,7-Dibromotriphenylene CAS No. 888041-37-0

2,7-Dibromotriphenylene

Cat. No. B1284212
M. Wt: 386.1 g/mol
InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N
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Description

2,7-Dibromotriphenylene is a brominated derivative of triphenylene, which is a polycyclic aromatic hydrocarbon. The molecule consists of three benzene rings fused together with two bromine atoms substituted at the 2 and 7 positions. This compound is of interest due to its potential applications in organic electronics and its ability to be further modified chemically to produce a variety of derivatives with different properties.

Synthesis Analysis

The synthesis of derivatives related to 2,7-Dibromotriphenylene has been reported in the literature. For instance, the synthesis of 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium, indicating that brominated triphenylenes can act as precursors for further functionalization . Similarly, the synthesis of 1,7-dibromoperylene derivatives has been achieved starting from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride, demonstrating the feasibility of regioselective bromination and subsequent functionalization at specific positions on the aromatic core .

Molecular Structure Analysis

The molecular structure of brominated triphenylene derivatives is characterized by the presence of bromine atoms which can significantly influence the electronic properties of the molecule. For example, in the case of 1,7-dibromoperylene derivatives, the bromine atoms are positioned in such a way that they allow for the attachment of various substituents, potentially altering the electronic and optical properties of the molecule . The structure of these compounds can be further elucidated using techniques such as single-crystal X-ray analysis, as demonstrated for 1,7-dibrominated perylene diimides .

Chemical Reactions Analysis

Brominated derivatives of triphenylene, such as 2,7-Dibromotriphenylene, are versatile intermediates that can undergo various chemical reactions. The bromine atoms can be substituted with other groups, such as phenoxy groups, to yield new compounds with different properties . Additionally, the selective bromination of perylene diimides under mild conditions has been reported, which allows for the synthesis of mono- and dibrominated derivatives, indicating that similar methodologies could potentially be applied to triphenylene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromotriphenylene and its derivatives are influenced by the bromine substituents and any additional functional groups attached to the aromatic core. For instance, the silyl substituents in hexakis(dimethylsilyl)triphenylene modify the optical properties of the molecule, as evidenced by changes in the absorption and emission spectra . The presence of bromine atoms can also affect the aggregation propensities of the molecules, which in turn influences the ease of bromination reactions . Computational studies, such as density functional theory (DFT), can provide insights into the effects of substituents on the rotation and twist of the aromatic core, which are important for understanding the properties of these compounds .

Scientific Research Applications

1. Mesophase Formation and Synthetic Strategies

A study reported the unexpected formation of a columnar mesophase in a 2,7-dibromotetramethoxytriphenylene, highlighting its significance as a discotic mesogen. This discovery was part of research demonstrating an alternative synthetic strategy allowing late-stage interchange of alkyl chain substituents. This method was used to create several new materials, including conjugated triads and a nematic twin linked through imine bridges, showcasing the versatility of 2,7-dibromotriphenylene derivatives in material science (Cammidge et al., 2017).

2. Modification of Optical Properties

Research into 2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene, synthesized from 2,3,6,7,10,11-hexabromotriphenylene, revealed that silyl substituents significantly modify the optical properties of triphenylene. This indicates the potential of 2,7-dibromotriphenylene derivatives in altering and enhancing the optical characteristics of materials (Kyushin et al., 2003).

3. Conductive and Magnetic Properties in Polymers

A study on novel poly(2,7-carbazole)s and their copolymers revealed significant insights into their electrochemical and conductive properties. These polymers underwent reversible oxidation and exhibited various conductivity levels, underlining the importance of 2,7-dibromotriphenylene based structures in the development of conductive polymers (Zotti et al., 2002).

Safety And Hazards

The safety data sheet for 2,7-Dibromotriphenylene indicates that it can cause skin and eye irritation . It is recommended to prevent dispersion of dust, wash hands and face thoroughly after handling, and use a local exhaust if dust or aerosol will be generated .

properties

IUPAC Name

2,7-dibromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGPBYGXGRDFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583088
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromotriphenylene

CAS RN

888041-37-0
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Hu, X Leng, Q Li, Z Wang, X Liu, L Wang - Surface Science, 2023 - Elsevier
The dehalogenative homocoupling of DBTP molecules on Au(111) surface has been investigated at a single molecular level by scanning tunneling microscopy (STM) and density …
Number of citations: 2 www.sciencedirect.com
BT King, J Kroulík, CR Robertson… - The Journal of …, 2007 - ACS Publications
Guidelines for the application of the Scholl reaction were developed. Labeling experiments demonstrate that the Scholl reaction fails in small, unsubstituted oligophenylenes (eg, o-…
Number of citations: 317 pubs.acs.org
K Togashi, S Nomura, N Yokoyama… - Journal of Materials …, 2012 - pubs.rsc.org
Triphenylene-based electron transport materials (ETMs), designated Bpy-TP1-4, with a coplanar molecular structure and a large electron affinity were designed and synthesized for use …
Number of citations: 101 pubs.rsc.org
N Chantanop, P Nalaoh, P Chasing… - Journal of …, 2022 - Elsevier
Herein, two new triplet-triplet annihilation (TTA) molecules, namely CCsCN and CTpCN, based on chrysene and triphenylene polyaromatic rings to develop deep-blue emissive …
Number of citations: 5 www.sciencedirect.com
富樫和法 - 2013 - catalog.lib.kyushu-u.ac.jp
In recent years, organic light-emitting diodes (OLEDs) have been attracting considerable attention because of their great potential for use in practical applications such as flat panel …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
C Wang - 2019 - research.library.mun.ca
This thesis mainly deals with the synthesis and characterization of arenebased π-conjugated systems. The content can be divided into three major parts. In the first section, a series of …
Number of citations: 3 research.library.mun.ca
C Meier - 2019 - search.proquest.com
Photocatalytic hydrogen production from water is a research area of growing interest as hydrogen has been identified as a potential energy carrier of the future. This work presents …
Number of citations: 4 search.proquest.com
X Sun - 2021 - search.proquest.com
In this thesis, the synthesis, characterization, and properties of a series of nonplanar polyaromatic compounds based on the fenestrindane core were reported. The experiments …
Number of citations: 0 search.proquest.com

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